molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No. B1267466
CAS RN: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288549B2

Procedure details

50 g of 3-methoxy-benzaldehyde is dissolved in 245 ml of acetic acid. At 0° C., 22 ml of bromine is added dropwise, followed by agitation at ambient temperature for 4 hours, then leaving overnight at ambient temperature. 300 ml of water is added to the solution and the expected product crystallizes. After filtration and washing with water and drying, 68 g of 2-bromo-5-methoxy-benzaldehyde, of molecular formula C8H7Br.O2 is obtained (M=114 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[Br:11]Br.O>C(O)(=O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
245 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the expected product crystallizes
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.